molecular formula C8H5ClF2O B15242824 1-(3-Chlorophenyl)-2,2-difluoroethanone

1-(3-Chlorophenyl)-2,2-difluoroethanone

Cat. No.: B15242824
M. Wt: 190.57 g/mol
InChI Key: AGGWKJJKSKZVIU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chlorobenzoyl chloride with difluoromethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with various molecular targets. The compound’s reactivity is influenced by the presence of the chlorophenyl and difluoroethanone groups, which can participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-2,2-difluoroethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-Chlorophenyl)-2,2-difluoropropanone: Contains an additional carbon in the chain.

    3-Chloromethcathinone: A related compound with a different functional group arrangement.

Uniqueness: 1-(3-Chlorophenyl)-2,2-difluoroethanone is unique due to its specific combination of a chlorophenyl group and two fluorine atoms attached to an ethanone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H5ClF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H

InChI Key

AGGWKJJKSKZVIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(F)F

Origin of Product

United States

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